molecular formula C27H24N2O3 B5439948 4-[3-(2,3-dimethoxyphenyl)-1-phenyl-2-propen-1-ylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

4-[3-(2,3-dimethoxyphenyl)-1-phenyl-2-propen-1-ylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No. B5439948
M. Wt: 424.5 g/mol
InChI Key: WIXGXHLZRURSCC-XHFMNYCASA-N
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Description

The compound is a complex organic molecule with multiple functional groups, including a pyrazolone ring and several aromatic rings with methoxy substituents . It’s likely to be part of a larger class of compounds with similar structures, which are often studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques like X-ray crystallography, NMR spectroscopy, and computational methods . These methods can provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds between them.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which it’s used. For example, it might undergo reactions with other organic compounds under the action of catalysts .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined experimentally or predicted using computational methods .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological or chemical activity. For example, if it’s an enzyme inhibitor, it might bind to a specific site on the enzyme and prevent it from carrying out its normal function .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, it might be harmful if swallowed or cause skin or eye irritation .

Future Directions

The future research directions for this compound would likely involve further studies of its synthesis, properties, and potential applications. This could include developing more efficient synthesis methods, studying its interactions with other molecules, and testing its activity in biological systems .

properties

IUPAC Name

(4Z)-4-[(E)-3-(2,3-dimethoxyphenyl)-1-phenylprop-2-enylidene]-5-methyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O3/c1-19-25(27(30)29(28-19)22-14-8-5-9-15-22)23(20-11-6-4-7-12-20)18-17-21-13-10-16-24(31-2)26(21)32-3/h4-18H,1-3H3/b18-17+,25-23-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXGXHLZRURSCC-XHFMNYCASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=C(C=CC2=C(C(=CC=C2)OC)OC)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C(/C=C/C2=C(C(=CC=C2)OC)OC)\C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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